molecular formula C8H9N3O B3118354 3h-Imidazo[4,5-b]pyridine-3-ethanol CAS No. 237405-39-9

3h-Imidazo[4,5-b]pyridine-3-ethanol

Cat. No. B3118354
CAS RN: 237405-39-9
M. Wt: 163.18 g/mol
InChI Key: NKUQOMMHRNBLOR-UHFFFAOYSA-N
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Description

Imidazo[4,5-b]pyridine is a heterocyclic compound that has a structural resemblance to purines . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators revealed their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .


Synthesis Analysis

While many strategies are available for imidazo[4,5-b]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .


Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine compounds can be elucidated based on different spectral data such as 1H NMR, 13C NMR, and X-Ray diffraction .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridine compounds can undergo various chemical reactions. For example, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine compounds can be determined using various techniques such as FT‐IR, 1H NMR, and 13C NMR .

Scientific Research Applications

  • Catalytic Synthesis Applications : A study by Maleki (2014) described the use of 3H-Imidazo[4,5-b]pyridine derivatives in a one-pot three-component reaction for synthesizing pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines. This process used benzene-1,2-dicarbaldehyde, trimethylsilylcyanide, and various pyridin-2-amines with a superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid in ethanol. This illustrates the compound's utility in facilitating complex chemical syntheses (Maleki, 2014).

  • Fluorescence Applications : Baladi et al. (2016) reported the C-2 direct alkenylation of 3H-imidazo[4,5-b]pyridine using microwave-assisted Pd/Cu co-catalysis. The compounds synthesized demonstrated significant fluorescence properties, particularly solvatofluorochromic behavior, indicating potential applications in fluorescent materials and sensors (Baladi, Granzhan, & Piguel, 2016).

  • Spectral and Crystallographic Characterization : Lorenc et al. (2008) conducted a detailed study on the molecular structure, vibrational energy levels, and potential energy distribution of 1H- and 3H-imidazo[4,5-b]pyridines. This research provides insights into the physical and chemical properties of these compounds, which could be crucial in developing new materials and drugs (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

  • Synthesis of Anticancer Agents : A study by Kirwen et al. (2016) explored the potential of 3H-imidazo[4,5-b]pyridine derivatives as anticancer and anti-inflammatory agents. This research is significant in the context of drug discovery, particularly for cancer and inflammation-related diseases (Kirwen et al., 2016).

  • Corrosion Inhibition : Saady et al. (2021) evaluated the performance of imidazo[4,5-b]pyridine derivatives as inhibitors against mild steel corrosion. This application is important in industrial contexts, particularly in enhancing the durability of metal structures and components (Saady et al., 2021).

Safety and Hazards

Some imidazo[4,5-b]pyridine derivatives have shown considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM .

Future Directions

Imidazo[4,5-b]pyridines have significant medicinal potential in the central nervous system, digestive system, cancer, inflammation, etc . Therefore, further studies are required for the evaluation of their mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-imidazo[4,5-b]pyridin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-5-4-11-6-10-7-2-1-3-9-8(7)11/h1-3,6,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUQOMMHRNBLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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